molecular formula C28H25ClN2O4 B11479632 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione

Cat. No.: B11479632
M. Wt: 489.0 g/mol
InChI Key: JCVLUJSRLQCKBG-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHANE-1,2-DIONE is a complex organic compound that features both indole and isoquinoline moieties These structures are known for their significant biological activities and are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHANE-1,2-DIONE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized using the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Coupling of the Two Moieties: The final step involves coupling the indole and isoquinoline moieties through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHANE-1,2-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions (NO2+).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: Pd/C, LiAlH4, hydrogen gas.

    Substitution: NO2+, halogens (Cl2, Br2), Friedel-Crafts catalysts (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced indole and isoquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHANE-1,2-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Shares the isoquinoline moiety but lacks the indole structure.

    2-Chloro-3,4-dimethoxybenzil: Contains similar substituents but has a different core structure.

Uniqueness

1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHANE-1,2-DIONE is unique due to its combination of indole and isoquinoline moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C28H25ClN2O4

Molecular Weight

489.0 g/mol

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethane-1,2-dione

InChI

InChI=1S/C28H25ClN2O4/c1-34-25-13-18-11-12-30(16-20(18)14-26(25)35-2)28(33)27(32)22-17-31(24-10-6-4-8-21(22)24)15-19-7-3-5-9-23(19)29/h3-10,13-14,17H,11-12,15-16H2,1-2H3

InChI Key

JCVLUJSRLQCKBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)OC

Origin of Product

United States

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